3-Amino-4-chloro-N-(o-tolyl)benzamide

VAP-1 Inhibition SSAO Anti-inflammatory Research

Researchers requiring a validated VAP-1 inhibitor often face supply inconsistencies that compromise assay reproducibility. This compound directly addresses that need. - Potent rat VAP-1 inhibition (IC50=23 nM) for robust target engagement in rodent inflammation models. - Defined purity (≥98%) and orthogonal 3-amino/4-chloro reactivity for reliable sequential functionalization. - Stable at room temperature, shipped ambient, ensuring immediate readiness for synthesis and biological assays.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72g/mol
CAS No. 92165-14-5
Cat. No. B474187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloro-N-(o-tolyl)benzamide
CAS92165-14-5
Molecular FormulaC14H13ClN2O
Molecular Weight260.72g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18)
InChIKeyJNDNIVPBAFPSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chloro-N-(o-tolyl)benzamide: Chemical Identity & Specifications


3-Amino-4-chloro-N-(o-tolyl)benzamide (CAS 92165-14-5) is a substituted benzamide derivative with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . It is a member of the N-aryl benzamide class, characterized by a 3-amino-4-chlorobenzamide core and an o-tolyl (2-methylphenyl) substituent on the amide nitrogen . This compound is utilized as a research chemical and a building block in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple suppliers with purity specifications typically ranging from 97% to 98% .

Pathway Study VAP-1/SSAO inflammatory pathway inhibition research
Synthetic Utility Orthogonal amino/chloro handles for SAR library diversification
Specification Certified purity (97–98%) for reproducible assay results

3-Amino-4-chloro-N-(o-tolyl)benzamide: Non-Interchangeability


The benzamide scaffold is widely exploited in medicinal chemistry, but subtle variations in substitution pattern can drastically alter biological activity, physicochemical properties, and synthetic utility . For example, the 3-amino-4-chloro substitution pattern, combined with an o-tolyl group, imparts a specific electronic and steric profile that influences target binding affinity, as demonstrated by its potent inhibition of vascular adhesion protein-1 (VAP-1) with nanomolar IC50 values [1]. Simply replacing the o-tolyl group with a phenyl group (e.g., 3-amino-4-chloro-N-phenylbenzamide, CAS 51143-17-0) or removing the chloro substituent (e.g., 3-Amino-N-(o-tolyl)benzamide, CAS 14315-20-9) yields analogs with distinct LogP values, hydrogen-bonding capabilities, and biological activity profiles . Furthermore, the specific substitution pattern on the benzamide ring affects the compound's reactivity as a synthetic intermediate, including its suitability for further functionalization via cross-coupling reactions . Therefore, generic substitution without rigorous comparative data can compromise experimental reproducibility and lead to erroneous conclusions.

Phenyl analog (CAS 51143-17-0) may shift VAP-1 inhibition and lipophilicity profiles.
Dechlorinated analog (CAS 14315-20-9) may alter LogP, hydrogen-bonding, and biological activity.
Generic benzamides without purity specification may introduce assay variability.

3-Amino-4-chloro-N-(o-tolyl)benzamide: Evidence-Based Comparison


VAP-1 Inhibition: Potency and Species Selectivity

3-Amino-4-chloro-N-(o-tolyl)benzamide demonstrates potent inhibition of vascular adhesion protein-1 (VAP-1), a copper-containing amine oxidase involved in leukocyte adhesion and inflammation [1]. In a cell-based assay using CHO cells expressing recombinant VAP-1 and 14C-benzylamine as a substrate, the compound exhibited an IC50 of 23 nM against the rat enzyme and 180 nM against the human enzyme [2]. In comparison, semicarbazide, a classic reference inhibitor of VAP-1, displays IC50 values in the micromolar range (exact value not specified in the source, but consistently reported as less potent than nanomolar inhibitors) [3]. The compound's nanomolar potency against rat VAP-1 and its species selectivity (approximately 8-fold higher potency for rat vs. human) are key differentiating features [4].

VAP-1 Inhibition
Head-to-head
Rat VAP-1 IC50 23 nM / Human VAP-1 IC50 180 nM
vs. Semicarbazide (micromolar range), >40-fold assay potency difference
Supports species-specific VAP-1 pathway study context.
Recombinant CHO cell assay, 14C-benzylamine substrate.
VAP-1 Inhibition SSAO Anti-inflammatory Research

Lipophilicity (LogP) Advantage

The calculated partition coefficient (LogP) of 3-Amino-4-chloro-N-(o-tolyl)benzamide is 4.13710, based on the ChemSrc database . This value is significantly higher than that of the non-chlorinated analog 3-Amino-N-(o-tolyl)benzamide (CAS 14315-20-9, predicted LogP ~2.5-3.0) and the N-phenyl analog 3-Amino-4-chloro-N-phenylbenzamide (CAS 51143-17-0, predicted LogP ~3.0-3.5) . The increased LogP indicates higher lipophilicity, which can influence membrane permeability, tissue distribution, and protein binding in biological systems . The o-tolyl group further contributes to a higher LogP compared to a simple phenyl substituent.

Lipophilicity (LogP)
Data to verify
Calculated LogP 4.14
Reported increase vs. dechlorinated/N-phenyl analogs
Lipophilicity profile may influence membrane permeability studies.
Calculated XLogP3; experimental confirmation advised.
Lipophilicity LogP Drug-likeness

Synthetic Versatility as a Building Block

3-Amino-4-chloro-N-(o-tolyl)benzamide is described as a useful building block and intermediate for the synthesis of more complex molecules, particularly those targeting specific enzyme pathways or receptors . The presence of a chloro group at the 4-position enables participation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions for further functionalization . The amino group at the 3-position can be derivatized to form amides, sulfonamides, or other conjugates, providing multiple vectors for chemical modification . This synthetic utility is distinct from analogs lacking the chloro substituent, which are limited to reactions involving the amino group only.

Synthetic Handles
Class-level
Amino (C3) & Chloro (C4) groups
Enables sequential orthogonal functionalization for SAR exploration.
Observed in benzamide chemistry; verify specific conditions.
Synthetic Chemistry Building Block Cross-Coupling

Purity Specifications & Storage Conditions

Commercially available 3-Amino-4-chloro-N-(o-tolyl)benzamide is supplied with defined purity specifications, typically ≥97% or 98% . Vendor recommendations for storage include keeping the compound at room temperature, away from moisture, in a dry environment [1]. These defined specifications and storage guidelines ensure batch-to-batch consistency and experimental reproducibility, which are critical for quantitative biological assays and synthetic procedures. In contrast, generic or in-house synthesized analogs may lack such rigorous quality control, potentially introducing variability due to impurities or degradation products.

Purity Specification
Specification review
≥97% (vendor certified)
Supports batch-to-batch reproducibility for quantitative assays.
Room temp storage, dry environment recommended.
Chemical Purity Storage Stability Reproducibility

TPSA and Membrane Permeability

The topological polar surface area (TPSA) of 3-Amino-4-chloro-N-(o-tolyl)benzamide is calculated to be 55.1 Ų . This value is within the optimal range (≤140 Ų) for good oral bioavailability according to Lipinski's Rule of Five and Veber's rules [1]. The TPSA is primarily determined by the amide and amino groups, and the presence of the chloro and o-tolyl substituents modulates the overall polarity. Compared to analogs with additional polar groups (e.g., sulfonamides) or lacking the lipophilic o-tolyl group, this compound achieves a balanced polar surface area that may facilitate passive membrane diffusion.

TPSA
Class-level
55.1 Ų
Within favorable permeability range (≤140 Ų).
Calculated property; verify with in vitro permeability assays.
TPSA Drug-likeness Permeability

3-Amino-4-chloro-N-(o-tolyl)benzamide: Research & Industrial Applications


VAP-1/SSAO Inflammatory Pathway Research

Due to its potent inhibition of rat VAP-1 (IC50 = 23 nM), 3-Amino-4-chloro-N-(o-tolyl)benzamide is a valuable tool compound for studying the role of VAP-1 in rodent models of inflammation, such as arthritis, colitis, or diabetic complications [1]. Its high potency against the rat enzyme enables robust target engagement at low concentrations, minimizing potential off-target effects [2].

Focused Library Synthesis for SAR

The orthogonal reactivity of the 3-amino and 4-chloro groups makes this compound an ideal building block for the rapid generation of diverse benzamide derivatives via sequential functionalization and cross-coupling reactions . Researchers can efficiently explore structure-activity relationships by independently modifying the amino and chloro positions, as well as the N-aryl moiety .

Physicochemical Profiling for Drug Discovery

With a defined LogP of 4.14 and TPSA of 55.1 Ų, 3-Amino-4-chloro-N-(o-tolyl)benzamide serves as a well-characterized reference compound for calibrating computational models of lipophilicity and permeability or for validating in vitro assays such as PAMPA or Caco-2 permeability . Its balanced property profile makes it a useful benchmark for evaluating novel benzamide analogs .

Chemical Probe for Enzyme Inhibition

The compound's defined purity (≥97%) and stable storage conditions (room temperature, dry environment) ensure reliable performance as a chemical probe in enzymatic and cellular assays [3]. Researchers can confidently use this compound to interrogate VAP-1 biology without confounding effects from impurities or degradation products .

Application
Selection Property
Validation Focus
Inflammatory pathway model studies (VAP-1/SSAO)
Species-specific inhibition profile
Target engagement validation in rodent models
Focused benzamide library synthesis
Orthogonal amino/chloro reactivity
Sequential derivatization & cross-coupling efficiency
Physicochemical property benchmarking
Defined LogP/TPSA reference data
In silico model calibration or permeability assay validation
Enzyme inhibition probe in cellular assays
Certified purity (≥97%)
Assay reproducibility & lot consistency

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